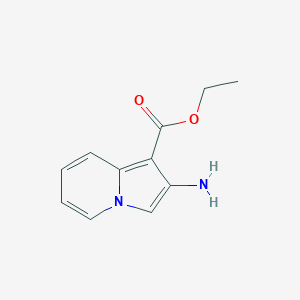

Ethyl 2-aminoindolizine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminoindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBIGMLTCRRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Aminoindolizine 1 Carboxylate and Its Diverse Analogues

Classic and Contemporary Synthetic Routes to the Indolizine (B1195054) Nucleus

The formation of the core indolizine structure is the primary challenge in the synthesis of its derivatives. Over the years, several reliable methods have been established, ranging from traditional cyclization reactions to more modern multicomponent approaches.

Cyclization Reactions in the Formation of 2-aminoindolizines

Intramolecular cyclization is a fundamental strategy for the synthesis of the indolizine ring system. One prominent method involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient ynamides. This reaction provides an efficient and general route to a variety of substituted 2-aminoindolizines. Current time information in Santa Cruz, CA, US. The pyridinium ylide, generated in situ from the corresponding pyridinium salt, acts as a 1,3-dipole that reacts with the ynamide dipolarophile to form a cycloadduct. Subsequent aromatization leads to the stable indolizine core. This method is particularly valuable as it directly installs the desired amino group at the C2 position.

Another approach involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts. These starting materials can be prepared by the N-alkylation of 2-alkylpyridines with cyanohydrin triflates. This extension of the Tschitschibabin indolizine synthesis is advantageous as it allows for the introduction of various substituents at multiple positions of the indolizine ring and does not leave behind unwanted electron-withdrawing groups in the final product.

Multicomponent Reaction Strategies Leading to Ethyl 2-aminoindolizine-1-carboxylate

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. A notable MCR for the synthesis of functionalized indolizines is the gold(III)-catalyzed reaction of heteroaryl aldehydes, amines, and alkynes. organic-chemistry.org This methodology provides rapid access to substituted aminoindolizines under solvent-free conditions or in water, highlighting its green chemistry credentials. organic-chemistry.org

Another powerful three-component synthesis of diversely substituted indolizines involves the condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles. A key advantage of this method is the resulting indolizine possesses a primary amino group at the C1 position after the removal of a benzyl (B1604629) group, which can be further functionalized. beilstein-journals.org While these methods provide access to amino-substituted indolizines, the specific combination of reagents to directly yield this compound is an area of ongoing research.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Heteroaryl Aldehyde | Amine | Alkyne | Au(III) | Substituted Aminoindolizines |

| 2-(Pyridin-2-yl)acetonitrile | Aldehyde | Isonitrile | Condensation | 1-Aminoindolizine derivatives |

| Pyridine (B92270) | Methyl Ketone | Alkenoic Acid | CuBr, O2, solvent-free | Diversified Indolizine derivatives |

Approaches Involving Pyridinium Salts and Electron-Deficient Alkynes/Esters

The reaction between pyridinium salts and electron-deficient alkynes or esters is a cornerstone of indolizine synthesis, often proceeding via a 1,3-dipolar cycloaddition mechanism. The pyridinium salt is first converted to a pyridinium ylide by treatment with a base. This ylide then reacts with a dipolarophile, such as an electron-deficient alkyne, to form the indolizine ring.

For instance, the reaction of N-(benzoylmethyl)pyridinium bromide with ethyl acrylate (B77674) in the presence of triethylamine (B128534) and chromium trioxide has been used to prepare ethyl 3-benzoylindolizine-1-carboxylate. researchgate.net Similarly, the reaction of 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide with various substituted alkynes in the presence of potassium carbonate yields a series of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates. organic-chemistry.orgrsc.org These examples demonstrate the versatility of using appropriately substituted pyridinium salts and alkynes to generate a wide array of functionalized indolizines.

Functionalization and Derivatization during Indolizine Scaffold Construction

The introduction of specific functional groups, such as the ethyl ester at C1 and the amino group at C2, can be achieved either during the initial construction of the indolizine ring or by subsequent modification of a pre-formed scaffold.

Esterification and Amination Reactions at Specific Indolizine Positions

The direct esterification of a carboxylic acid group on the indolizine ring or the amination of a suitable precursor are key functionalization strategies. The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to introduce the ethyl ester group. researchgate.net For example, if 2-aminoindolizine-1-carboxylic acid were synthesized, it could be converted to its ethyl ester via this method. organic-chemistry.orgresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com

Direct amination of the indolizine C2 position is a more challenging transformation. However, methods for the direct C-H amination of other heterocyclic systems are being developed and could potentially be adapted for indolizines. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net For instance, palladium-catalyzed aerobic amination of aryl C-H bonds has been successfully used for the synthesis of indole-2-carboxylate (B1230498) derivatives. masterorganicchemistry.com Alternatively, the introduction of a nitro or nitroso group at the C3 position, followed by reduction, is a well-established method for the synthesis of 3-aminoindolizines, which could potentially be adapted for the C2 position. nih.gov

| Reaction | Reagents and Conditions | Target Functional Group |

| Fischer Esterification | Carboxylic Acid, Ethanol, Acid Catalyst | Ethyl Ester |

| Direct C-H Amination | Indolizine, Aminating Agent, Metal Catalyst | Amino Group |

| Nitration/Reduction | Nitrating Agent, then Reducing Agent | Amino Group |

Regioselective Synthesis of Substituted this compound Derivatives

Controlling the regioselectivity of the reactions is crucial for the synthesis of specifically substituted indolizines like this compound. The choice of starting materials and reaction conditions plays a pivotal role in directing the formation of the desired isomer.

A silver-promoted (4 + 1) annulation of isocyanoacetates with alkylpyridinium salts provides a regioselective route to 1,2-disubstituted indolizines. The outcome of this reaction, leading to either a 2-arylindolizine-1-carboxylate or a 1-isocyano-2-arylindolizine, can be controlled by the amount of the silver salt, the solvent, and the temperature. This method offers a controlled and modular approach to synthetically useful N-fused heterocycles.

Furthermore, the 1,3-dipolar cycloaddition of pyridinium ylides with unsymmetrical alkynes can also be regioselective. The electronic and steric properties of both the ylide and the dipolarophile influence the orientation of the addition, and careful selection of these components can favor the formation of the desired 1,2-disubstituted indolizine. The regioselective synthesis of various 1,2-oxazole-4-carboxylate derivatives through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride also provides a model for achieving regiocontrol in heterocyclic synthesis. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient construction of the indolizine scaffold. Transition metal-catalyzed reactions, in particular, offer powerful tools for the formation of the requisite carbon-carbon and carbon-nitrogen bonds.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

The core structure of this compound is typically assembled through annulation and cyclization reactions, often facilitated by transition metal catalysts. These reactions involve the construction of the fused bicyclic indolizine system from simpler starting materials. Common strategies involve the reaction of pyridine derivatives with alkynes or other coupling partners.

While direct, single-step catalytic syntheses of this compound are not extensively documented, multi-step sequences involving transition metal-catalyzed reactions are prevalent for constructing the substituted indolizine core. For instance, palladium- and copper-catalyzed cross-coupling reactions are widely used to form key intermediates which then undergo cyclization to the indolizine ring. nih.gov Similarly, gold- and rhodium-catalyzed cycloisomerization reactions of appropriately substituted pyridine derivatives have proven effective in building the indolizine skeleton. organic-chemistry.org

A common strategy for accessing 2-aminoindolizine derivatives involves the initial synthesis of a related indolizine, followed by the introduction of the amino group. One potential route is the synthesis of a 2-nitroindolizine precursor, which can then be reduced to the desired 2-amino functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for such reductions.

Another approach involves the direct C-H amination of a pre-formed ethyl indolizine-1-carboxylate. While challenging, recent advances in transition-metal-catalyzed C-H activation and amination offer potential pathways. kaist.ac.kr Catalysts based on iridium and rhodium have shown promise in directing the amination of C-H bonds in various heterocyclic systems.

Role of Specific Catalysts in Enhancing Yield and Selectivity

The choice of catalyst and reaction conditions plays a crucial role in determining the yield and regioselectivity of the synthesis of indolizine derivatives. Different transition metals exhibit distinct catalytic activities and selectivities.

Palladium catalysts are frequently employed in cross-coupling reactions, such as the Sonogashira and Heck reactions, to build the carbon framework necessary for cyclization into the indolizine core. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands can significantly influence the efficiency of these coupling steps.

Copper catalysts , often used in conjunction with palladium or independently, are effective in promoting cyclization and annulation reactions. Copper(I) iodide (CuI) is a common catalyst for the synthesis of indolizines from 2-halopyridines and alkynes. nih.gov The use of copper catalysts can offer a more cost-effective alternative to palladium in some instances.

Gold and Rhodium catalysts are particularly effective in catalyzing intramolecular cycloisomerization reactions of alkyne-substituted pyridine derivatives, leading to the formation of the indolizine ring with high efficiency. organic-chemistry.org The specific ligands attached to these metal centers can be tuned to control the stereoselectivity of the reaction when chiral centers are present.

The following table summarizes the role of various catalysts in the synthesis of indolizine derivatives, which are foundational to obtaining this compound.

| Catalyst System | Reaction Type | Role of Catalyst | Typical Yields | Selectivity |

| Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Cross-coupling (e.g., Sonogashira, Heck) followed by cyclization | Facilitates C-C bond formation to construct key intermediates for cyclization. | Good to Excellent | High regioselectivity in coupling reactions. |

| Copper (e.g., CuI, CuBr) | Annulation, Cycloisomerization | Promotes the cyclization of pyridine derivatives with alkynes or other coupling partners. | Moderate to Good | Good regioselectivity in annulation reactions. |

| Gold (e.g., AuCl₃, Au(I) complexes) | Cycloisomerization | Catalyzes the intramolecular cyclization of alkyne-substituted pyridines. | Good to Excellent | High efficiency in cyclization. |

| Rhodium (e.g., Rh(I) complexes) | Cycloaddition, C-H activation | Facilitates cycloaddition reactions and can be used for C-H functionalization to introduce substituents. | Moderate to Good | Can provide access to complex indolizine structures. |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

In line with the growing importance of sustainable chemistry, efforts are being made to develop greener synthetic routes for indolizine derivatives, including this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One promising green approach is the use of biocatalysts. For instance, lipases from Candida antarctica have been successfully employed in the one-pot synthesis of indolizines. nih.govnih.gov These enzymatic reactions can often be performed in aqueous media, reducing the need for volatile organic solvents. nih.govnih.gov

The use of water as a solvent is another key aspect of green indolizine synthesis. Water-mediated reactions for the construction of the indolizine core have been reported, offering a benign alternative to traditional organic solvents. researchgate.net

The exploration of transition-metal-free synthetic methods is another active area of research. For example, iodine-mediated oxidative cyclization provides a metal-free pathway to substituted indolizines. acs.org These methods avoid the use of potentially toxic and expensive heavy metals.

| Green Chemistry Approach | Description | Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the reaction. nih.govnih.gov | Mild reaction conditions, high selectivity, use of renewable catalysts, often in aqueous media. nih.govnih.gov |

| Water as a Solvent | Conducting the synthesis in water instead of organic solvents. researchgate.net | Environmentally benign, low cost, non-flammable. researchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, time and energy saving. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Faster reaction times, often higher yields, reduced energy consumption. |

| Transition-Metal-Free Synthesis | Employing non-metallic catalysts or reagents (e.g., iodine). acs.org | Avoids the use of toxic and expensive heavy metals, simplifies purification. |

Spectroscopic and Crystallographic Characterization of Ethyl 2 Aminoindolizine 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. For ethyl 2-aminoindolizine-1-carboxylate derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively offer a complete picture of the molecular structure.

Proton NMR spectroscopy of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates reveals characteristic signals that confirm the presence of the core indolizine (B1195054) structure and its substituents. The protons of the ethyl ester group typically appear as a triplet around 1.01-1.45 ppm (for the -CH₃ group) and a quartet around 4.39-4.45 ppm (for the -OCH₂- group), with a coupling constant (J) of approximately 7.2 Hz.

The protons on the indolizine ring system exhibit distinct chemical shifts. For instance, in a series of ethyl 7-acetyl-3-(4-substituted benzoyl)-2-substituted indolizine-1-carboxylates, the proton at the 8-position (H-8) of the indolizine ring typically appears as a singlet at approximately 8.89-8.90 ppm. The proton at the 5-position (H-5) is often observed as a doublet around 9.01-9.04 ppm with a J-coupling of about 8.0 Hz, while the proton at the 6-position (H-6) can be found as a doublet of doublets. Aromatic protons from the benzoyl and other substituents appear in the expected downfield region, typically between 7.15 and 7.80 ppm. The methyl protons of the acetyl group at the 7-position are generally observed as a singlet around 2.69-2.73 ppm.

Table 1: Representative ¹H NMR Data for Selected Ethyl 7-Acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate Derivatives

| Compound | H-5 (ppm, multiplicity, J in Hz) | H-8 (ppm, multiplicity) | -OCH₂- (ppm, multiplicity, J in Hz) | -CH₃ (ethyl) (ppm, multiplicity, J in Hz) | -COCH₃ (ppm, multiplicity) | Aromatic Protons (ppm, multiplicity) |

|---|---|---|---|---|---|---|

| 2e | 9.04 (d, J=8.0) | 8.89 (s) | 4.45 (q, J=7.2) | 1.44 (t, J=7.2) | 2.73 (s) | 7.79-7.74 (m, 2H), 7.40 (d, J=7.2, 1H) |

| 2f | 9.01 (d, J=7.2) | 8.90 (s) | 4.39 (q, J=7.2) | 1.09 (t, J=7.2) | 2.72 (s) | 7.79-7.75 (m, 2H), 7.41 (d, J=7.2, 1H), 7.15 (t, J=8.4, 2H) |

Note: The data presented is for derivatives of this compound.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing the connectivity between protons and carbons in the molecule. A COSY spectrum would confirm the coupling between the ethyl protons (-OCH₂- and -CH₃) and the connectivity of the protons on the indolizine and substituent rings. An HSQC experiment would directly link the proton signals to their attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum. While specific 2D NMR data for the title compound is not available, these techniques are standard practice in the structural confirmation of such novel heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In studies of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in the positive mode was utilized. The analysis consistently showed the protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the synthesized compounds. For example, a derivative with a molecular formula of C₂₂H₁₉NO₄ was found to have an [M+H]⁺ peak at m/z 382, corresponding to the expected molecular weight of 381.4 g/mol . researchgate.net Another derivative with the formula C₂₄H₂₁NO₅ showed an [M+H]⁺ peak at m/z 408, confirming its molecular weight of 407.43 g/mol . researchgate.net

The fragmentation pattern in mass spectrometry can provide valuable structural information. For esters like this compound, common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group (-COOC₂H₅, 73 Da). The stability of the resulting indolizine cation would influence the observed fragmentation pattern.

Table 2: LC-MS Data for Selected Ethyl 7-Acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate Derivatives

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| 2b | C₂₂H₁₉NO₄ | 381.4 | 382 |

| 2d | C₂₄H₂₁NO₅ | 407.43 | 408 |

Note: The data presented is for derivatives of this compound. Source: researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectra of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate derivatives show characteristic absorption bands that confirm the presence of the expected functional moieties.

The most prominent bands include the stretching vibrations of the carbonyl groups. The ester carbonyl (C=O) stretching is typically observed in the range of 1675-1695 cm⁻¹. The carbonyl of the acetyl group at the 7-position and the benzoyl group at the 3-position also show strong absorptions in the region of 1625-1680 cm⁻¹. The C-N and C-C stretching vibrations within the aromatic indolizine ring system typically appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the ester group can be found in the 1100-1300 cm⁻¹ range. For the parent this compound, one would also expect to see N-H stretching vibrations for the amino group, typically in the region of 3300-3500 cm⁻¹.

Table 3: Key IR Absorption Bands for Selected Ethyl 7-Acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate Derivatives

| Compound | C=O (Ester) (cm⁻¹) | C=O (Ketone) (cm⁻¹) | Aromatic C=C (cm⁻¹) |

|---|---|---|---|

| 2c | 1675 | 1625 | 1605, 1591, 1569 |

| 2g | 1695 | 1680 | 1598, 1575, 1510 |

Note: The data presented is for derivatives of this compound. Source: researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the molecular formula of a newly synthesized compound.

For the series of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates, the experimentally found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values for the proposed molecular formulas. For example, for the derivative with the formula C₂₂H₁₉NO₄, the calculated elemental composition was C, 69.28%; H, 5.02%; N, 3.67%. The experimentally found values were C, 68.92%; H, 5.12%; N, 3.51%, which are within the acceptable range of experimental error and thus support the proposed structure. researchgate.net

Table 4: Elemental Analysis Data for a Selected Ethyl 7-Acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate Derivative

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 2b | C₂₂H₁₉NO₄ | C | 69.28 | 68.92 |

| H | 5.02 | 5.12 |

Note: The data presented is for a derivative of this compound. Source: researchgate.net

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Detailed research on various indolizine derivatives has been conducted, revealing key structural features. For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been determined, providing a model for the molecular conformation and packing of substituted indolizines. mdpi.com Similarly, the analysis of other indolizine derivatives has contributed to a broader understanding of the structural trends within this class of compounds. researchgate.netresearchgate.net

The following tables summarize the crystallographic data obtained for representative indolizine derivatives, offering a comparative view of their solid-state structures.

Crystallographic Data for Indolizine Derivatives

| Compound | diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

| Formula | C23H20BrNO6 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) ** | 90.000 |

| β (°) | 100.372(1) |

| γ (°) | 90.000 |

| Volume (ų) ** | 4143.8(4) |

| Z | 8 |

| Reference | mdpi.com |

| Compound | Indolizine derivative C22H12O2NBr |

| Formula | C22H12BrNO2 |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 12.888(3) |

| b (Å) | 8.6250(2) |

| c (Å) | 15.479(3) |

| α (°) ** | Not specified |

| β (°) | Not specified |

| γ (°) | Not specified |

| Volume (ų) ** | Not specified |

| Z | Not specified |

| Reference | researchgate.net |

These crystallographic studies collectively demonstrate the utility of X-ray diffraction in unequivocally establishing the molecular structure of complex heterocyclic systems like indolizine derivatives. The precise atomic coordinates obtained from these experiments are invaluable for understanding structure-activity relationships and for the rational design of new functional molecules based on the indolizine scaffold.

Computational and Theoretical Studies on Ethyl 2 Aminoindolizine 1 Carboxylate Systems

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a prominent method for predicting the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. uneb.br This is crucial in drug discovery for estimating the binding affinity and interaction patterns of a potential drug candidate within a biological target's active site. espublisher.com

The indolizine (B1195054) scaffold, a fused bicyclic aromatic system containing a nitrogen atom, forms the core of ethyl 2-aminoindolizine-1-carboxylate. Conformational analysis of this scaffold is a foundational step in understanding its chemical behavior and how it can interact with biological macromolecules. The geometry of the molecule, including bond lengths and angles, is optimized to find its most stable, low-energy state.

Table 1: Illustrative Optimized Geometrical Parameters for an Indolizine Core This table presents hypothetical data typical for this type of analysis, based on findings for related heterocyclic compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N4-C5 | 1.38 | ||

| C5-C6 | 1.40 | N4-C5-C6: 120.5 | |

| C8-N4 | 1.39 | C9-N4-C5: 108.0 | |

| C1-C9 | 1.42 | C2-C1-C9: 128.5 | N4-C9-C1-C10: 179.8 |

| C1-C10 (ester) | 1.48 | O11-C10-O12: 124.0 | C1-C10-O12-C13: -179.5 |

| C2-N15 (amino) | 1.37 | C1-C2-N15: 125.0 | C3-C2-N15-H16: 180.0 |

Ligand-Receptor Interaction Modeling of Derivatives

Molecular docking simulations are employed to model the interaction between derivatives of this compound and target receptors. uneb.br This process involves placing the ligand (the indolizine derivative) into the binding site of a protein and evaluating the potential binding modes using a scoring function, which estimates the binding free energy. espublisher.comresearchgate.net

The results of these simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. For instance, the amino group at position 2 and the carbonyl oxygen of the ester group could act as hydrogen bond donors and acceptors, respectively. The aromatic indolizine ring system can participate in hydrophobic or stacking interactions. Such studies on related thiazole (B1198619) derivatives have successfully predicted binding interactions with human pancreatic α-amylase. researchgate.net

Table 2: Example Docking Simulation Results for an this compound Derivative This table contains hypothetical data illustrating typical outputs from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | LYS 72, GLU 91 | Hydrogen Bond, Electrostatic |

| VAL 57, LEU 173 | Hydrophobic | ||

| Protease B | -7.9 | ASP 25, GLY 27 | Hydrogen Bond |

| ILE 50 | Hydrophobic | ||

| GPCR C | -9.1 | SER 203, SER 207 | Hydrogen Bond |

| TRP 109, PHE 290 | π-π Stacking |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. nih.gov These methods are used to calculate molecular orbital energies, charge distributions, and other parameters that govern a molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com

DFT has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. espublisher.comresearchgate.net For this compound, DFT calculations can be used to determine its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal charge delocalization and intramolecular interactions, such as hydrogen bonding, which contribute to molecular stability. ijrar.org Global reactivity descriptors like electronegativity, chemical hardness, and softness can also be derived from HOMO and LUMO energies. nih.gov

Table 3: Calculated Electronic Properties for this compound This table presents hypothetical data based on DFT calculations for similar heterocyclic systems.

| Parameter | Value (eV) | Description |

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.87 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.98 | Energy released when an electron is added |

| Chemical Hardness (η) | 1.94 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.92 | Power to attract electrons |

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective for predicting spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is particularly amenable to this approach.

By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical spectrum can be generated. ijrar.org These calculated frequencies and their corresponding vibrational modes (e.g., N-H stretching, C=O stretching, C-H bending) can be compared to experimental spectra. This comparison helps in the definitive assignment of spectral bands, confirming the molecular structure and providing insights into intramolecular forces. ijrar.org Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), predicting the electronic transitions responsible for the observed absorption bands. nih.gov

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table contains hypothetical data to demonstrate the typical correlation between theoretical and experimental spectroscopic data.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch (asymmetric) | 3450 | 3445 | Amino Group |

| N-H Stretch (symmetric) | 3360 | 3355 | Amino Group |

| C-H Stretch (aromatic) | 3110 | 3105 | Indolizine Ring |

| C=O Stretch | 1685 | 1680 | Ethyl Carboxylate |

| C=C Stretch | 1620 | 1615 | Indolizine Ring |

| N-H Bend | 1580 | 1578 | Amino Group |

Structure-Property Relationship Studies through Computational Approaches

Computational approaches are instrumental in establishing quantitative structure-property relationships (QSPR) and structure-activity relationships (SAR). These studies aim to correlate specific structural features of a molecule with its physicochemical properties or biological activity. researchgate.net

For the this compound system, computational methods allow for the systematic modification of the core structure—for example, by adding different substituents at various positions on the indolizine ring. For each derivative, the electronic and structural parameters described above (such as HOMO-LUMO gap, dipole moment, and molecular shape) can be calculated.

These calculated descriptors can then be correlated with experimentally determined properties, such as binding affinity for a receptor or antioxidant activity. By identifying which molecular properties are most influential, these studies can guide the rational design of new derivatives with enhanced activity or desired properties, thereby accelerating the optimization process. researchgate.net

Computational Design of Novel this compound Derivatives

The core structure of this compound presents a versatile scaffold for the rational design of novel therapeutic agents. Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery, enabling the in silico design and evaluation of new chemical entities with enhanced biological activity and improved pharmacokinetic profiles. This section details the theoretical framework and computational strategies employed in the design of novel derivatives based on the this compound system.

The computational design process for novel this compound derivatives typically follows a structured workflow. This begins with the identification of a biological target, followed by the generation of a virtual library of candidate molecules based on the lead scaffold. These virtual compounds are then subjected to a series of computational filters, including molecular docking simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, to identify the most promising candidates for synthesis and experimental validation.

A key aspect of the design strategy involves leveraging the known biological activities of the broader indolizine class of compounds. For instance, various indolizine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netmdpi.com By analogy, novel this compound derivatives can be designed to target the active site of COX-2. Computational studies suggest that hydrophobic interactions play a significant role in the binding of indolizine derivatives to the COX-2 receptor. researchgate.netmdpi.com

Molecular docking simulations are a cornerstone of the computational design process, providing insights into the putative binding modes and affinities of the designed derivatives with their biological target. In a typical study, a virtual library of this compound derivatives with diverse substitutions at various positions of the indolizine core would be docked into the active site of the target protein. The results of these simulations are often presented in a tabular format, as illustrated in the hypothetical data below, which ranks the designed compounds based on their predicted binding energies.

| Compound ID | Substitution Pattern | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| E2A-001 | R1 = H, R2 = H | -7.5 | LEU352, SER530, TYR385 |

| E2A-002 | R1 = 4-F-Ph, R2 = H | -8.9 | ARG513, VAL523, TYR355 |

| E2A-003 | R1 = H, R2 = 3-Cl-Ph | -9.2 | LEU352, PHE518, ARG120 |

| E2A-004 | R1 = 4-MeO-Ph, R2 = CH3 | -9.8 | ARG513, PHE518, TYR385 |

In addition to molecular docking, QSAR models can be developed to correlate the structural features of the designed derivatives with their predicted biological activity. nih.govmdpi.com These models are built using a training set of compounds with known activities and can be used to predict the activity of newly designed molecules. The descriptors used in QSAR models can be electronic, steric, or topological in nature, providing valuable insights into the structure-activity relationships of the this compound scaffold.

Furthermore, in silico ADMET profiling is a critical step in the computational design of novel drug candidates. nih.gov This involves the prediction of various pharmacokinetic and toxicological properties, such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity. By filtering out compounds with predicted unfavorable ADMET properties early in the design process, the efficiency of drug discovery can be significantly improved. A summary of predicted ADMET properties for a set of hypothetical derivatives is presented in the table below.

| Compound ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Hepatotoxicity Risk |

|---|---|---|---|

| E2A-001 | 75 | Low | Low |

| E2A-002 | 82 | Low | Low |

| E2A-003 | 68 | Moderate | Low |

| E2A-004 | 79 | Low | Low |

Emerging Applications and Future Research Directions for Ethyl 2 Aminoindolizine 1 Carboxylate

Ethyl 2-aminoindolizine-1-carboxylate as a Versatile Chemical Building Block

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it an exceptionally versatile platform for the construction of more elaborate molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

The indolizine (B1195054) nucleus itself is known to participate in various cycloaddition reactions, and the substituents on this compound provide additional handles for building fused heterocyclic systems. The electron-rich nature of the indolizine ring, enhanced by the electron-donating amino group, makes it a suitable component for cycloaddition reactions. For instance, indolizines are known to act as 8π components in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes, leading to the formation of cycl[3.2.2]azine derivatives mdpi.com. The amino and carboxylate groups can be used to further elaborate these core structures.

Furthermore, the amino group can react with various bifunctional electrophiles to construct new rings fused to the indolizine core. For example, reaction with α-haloketones followed by cyclization can yield imidazo[2,1,5-cd]indolizine derivatives. Similarly, condensation reactions with β-ketoesters or dicarbonyl compounds can be employed to build fused pyridinone or pyrimidinone rings. The ethyl ester at the C1 position can participate in intramolecular cyclizations, for instance, by reacting with a nucleophile introduced at a nearby position, leading to lactam formation.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Reaction Class | Resulting Heterocyclic System |

| Electron-deficient alkynes | [8+2] Cycloaddition | Functionalized Cycl[3.2.2]azines |

| α-Diketones | Condensation/Cyclization | Fused Pyrazine Derivatives |

| β-Ketoesters | Condensation/Cyclization | Fused Pyridinone Derivatives |

| Isothiocyanates | Addition/Cyclization | Fused Thiazole (B1198619) Derivatives |

| Acylating agents | Intramolecular Cyclization | Fused Lactam Systems |

Utilization in the Construction of Molecular Libraries

The creation of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for combinatorial chemistry due to its two distinct and orthogonally reactive functional groups. The primary amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. Simultaneously, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides.

This dual functionality allows for the systematic and parallel synthesis of a large number of distinct indolizine derivatives. Modern approaches, such as DNA-Encoded Library (DEL) technology, could leverage this scaffold. In a DEL synthesis, the indolizine core would be attached to a unique DNA tag, and subsequent chemical transformations at the amino and carboxylate positions would be recorded by the ligation of additional DNA fragments nih.gov. This strategy enables the creation and screening of immense libraries containing billions of unique compounds to identify molecules with specific biological or material properties.

Contributions to Materials Science and Optoelectronic Applications

Indolizine derivatives are recognized for their interesting photophysical properties, including strong fluorescence, making them attractive candidates for use in functional materials and sensing systems. mdpi.com

Integration into Functional Materials (e.g., fluorescent systems)

The structure of this compound features an electron-donating amino group and an electron-withdrawing carboxylate group, which can establish an intramolecular charge transfer (ICT) character upon photoexcitation. nih.gov This ICT process is fundamental to the design of fluorophores with tunable emission wavelengths. nih.gov Modification of either group can predictably alter the emission color. For example, acylation of the amino group or conversion of the ester to an amide can fine-tune the electronic properties and, consequently, the fluorescence output, potentially shifting the emission across the visible spectrum from blue to orange. nih.gov

These tailored fluorescent molecules can be incorporated into polymers or solid-state matrices to create functional materials for applications in organic light-emitting diodes (OLEDs), fluorescent labels for biological imaging, or as active components in optical data storage.

Table 2: Predicted Photophysical Tuning of this compound Derivatives

| Modification | Effect on Functional Group | Predicted Impact on Emission Wavelength |

| N-Acylation | Decreases electron-donating ability of NH₂ | Hypsochromic shift (blue-shift) |

| N-Alkylation | Increases electron-donating ability of NH₂ | Bathochromic shift (red-shift) |

| Ester to Amide Conversion | Modifies electron-withdrawing strength | Tunable shift depending on amide substituent |

| Suzuki Coupling at C3 | Extends π-conjugation | Significant bathochromic shift (red-shift) |

Exploration in Advanced Chemical Sensing Systems

The inherent fluorescence of the indolizine core and the reactive nature of the amino group make this compound a promising platform for developing advanced chemical sensors. The amino group can serve as a binding site for specific analytes, such as metal ions or protons. Upon binding, the electronic properties of the amino group are altered, which can modulate the fluorescence of the indolizine core through mechanisms like Photoinduced Electron Transfer (PET) or by modifying the ICT state.

For example, a sensor for pH could be designed where the protonation of the 2-amino group would lead to a significant change in fluorescence color or intensity, allowing for ratiometric sensing of pH levels in environmental or biological samples. nih.gov Similarly, by attaching a specific receptor to the amino group, sensors for other analytes could be developed, where the binding event triggers a measurable optical response.

Methodological Advancements in Indolizine Chemistry

The specific substitution pattern of this compound presents both challenges and opportunities for synthetic chemists, thereby driving methodological advancements. The development of regioselective reactions that can differentiate between the various positions on the indolizine ring is a key area of research. The presence of the directing amino and carboxylate groups can be exploited to achieve selective C-H functionalization at the C3 position or other positions on the pyridine (B92270) ring, opening new avenues for creating highly substituted indolizine derivatives.

Furthermore, developing novel cyclization strategies that utilize the existing amino and ester functionalities to build complex, polycyclic systems from this readily available starting material contributes significantly to the synthetic toolbox available to organic chemists. These new methods, often developed to be more efficient and atom-economical, expand the chemical space accessible from the indolizine core and pave the way for the discovery of new molecules with unique properties.

Development of Novel Catalytic Systems for Indolizine Synthesis

The synthesis of indolizine derivatives has traditionally relied on methods such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. derpharmachemica.comijettjournal.org However, recent research has been directed towards the development of more efficient, atom-economical, and environmentally benign catalytic systems. These novel systems offer improved yields, regioselectivity, and functional group tolerance in the synthesis of the indolizine core.

A variety of transition metal catalysts, including those based on copper, rhodium, palladium, and iron, have been successfully employed. ijettjournal.orgorganic-chemistry.org For instance, copper-catalyzed reactions have proven effective in mediating the oxidative cross-coupling and cyclization of pyridine derivatives with various partners to afford substituted indolizines. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation has enabled the construction of complex indolizinone scaffolds. mdpi.com

In addition to metal-based catalysts, there is a growing interest in metal-free catalytic strategies. organic-chemistry.org These approaches often utilize organocatalysts, such as amines and N-heterocyclic carbenes (NHCs), to promote the synthesis of indolizines through Michael addition-[3+2] fusion reactions. organic-chemistry.org The development of these metal-free systems is a significant step towards more sustainable and cost-effective synthetic protocols.

Recent advancements have also seen the application of synergistic catalysis, where two distinct catalysts work in concert to achieve a desired transformation with high stereoselectivity. A notable example is the use of a synergistic Cu/Ir catalytic system for the diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives through a cascade allylation/Friedel-Crafts type reaction. nih.govsemanticscholar.org

The table below summarizes some of the novel catalytic systems developed for indolizine synthesis, highlighting the catalyst, reaction type, and key advantages.

| Catalyst System | Reaction Type | Key Advantages |

| Copper/Iodine | Oxidative cross-coupling/cyclization | Straightforward and efficient access to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org |

| Amine and N-heterocyclic carbene (NHC) | Michael addition-[3+2] fusion | Metal-free, facile synthesis of biologically relevant indolizines. organic-chemistry.org |

| Iron | Annulation followed by aerobic oxidation | Synthesis of functionalized indolizines from pyridines and α-substituted allenoates. organic-chemistry.org |

| Rhodium(III) | C-H activation/annulation | Construction of indolizinone scaffolds. mdpi.com |

| Synergistic Copper/Iridium | Cascade allylation/Friedel-Crafts annulation | Highly diastereo- and enantioselective assembly of 2,3-fused indolizines. nih.govsemanticscholar.org |

| Gold(I)/Ruthenium | Sequential hydrocarboxylation, aminolysis, cyclization, and ring-closing metathesis | Efficient synthesis of a diverse range of aryl-fused indolizin-3-ones. rsc.org |

Applications in Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automation and high-throughput synthesis. syrris.commit.edu The synthesis of indolizine derivatives is well-suited for this transition, and recent studies have demonstrated the successful application of flow chemistry for the generation of indolizine libraries. acs.orgfigshare.com

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch reactions. jst.org.in This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The ability to perform multi-step syntheses in a continuous fashion without the need for isolation of intermediates significantly streamlines the synthetic process and reduces waste. acs.orgfigshare.com

A fully automated, multi-step flow approach has been developed for the synthesis of a 3-aminoindolizine library. acs.orgfigshare.com This system integrates a tandem Sonogashira coupling/cycloisomerization sequence with subsequent acylation, alkylation, and sulfonamidation reactions, all performed under full automation. acs.orgfigshare.com This methodology allows for the rapid generation of a diverse range of druglike heterocyclic systems, which is highly valuable for lead discovery and optimization in drug development programs.

The key benefits of applying flow chemistry to indolizine synthesis are summarized in the following table:

| Feature | Advantage in Indolizine Synthesis |

| Precise Reaction Control | Improved yields and selectivity. jst.org.in |

| Enhanced Safety | Safe handling of hazardous reagents and reactions. |

| Automation | High-throughput synthesis of indolizine libraries. acs.orgfigshare.com |

| Multi-step Synthesis | Telescoping of reaction sequences without intermediate isolation. acs.orgfigshare.com |

| Scalability | Facile scaling of reactions from laboratory to production scale. |

Future Prospects for this compound Research

The continued exploration of the chemistry and applications of this compound holds significant promise for the discovery of new chemical entities with valuable biological and material properties. Future research in this area is expected to focus on uncovering novel reactivity patterns and employing rational design principles to create next-generation indolizine-based scaffolds with tailored functionalities.

Unexplored Reactivity Pathways and Synthetic Transformations

While significant progress has been made in the synthesis of the indolizine core, there remains a vast and largely unexplored landscape of reactivity pathways and synthetic transformations for derivatives such as this compound. The amino and carboxylate functional groups on this molecule serve as versatile handles for further chemical modification, opening up avenues for the synthesis of a wide array of novel compounds.

Future research will likely focus on:

Cascade Reactions: The development of novel cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

Multi-component Reactions: The design of new multi-component reactions involving this compound or its precursors to generate molecular diversity in a highly efficient manner.

Post-functionalization Strategies: The exploration of a broader range of post-functionalization reactions to modify the indolizine core and its substituents, thereby fine-tuning the properties of the resulting molecules.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques such as photoredox catalysis and electrochemistry to access novel reactivity patterns and to develop more sustainable synthetic routes.

Rational Design of Next-Generation Indolizine-Based Scaffolds

The rational design of novel molecular scaffolds based on the this compound framework is a key area for future research. This approach involves the use of computational modeling and a deep understanding of structure-activity relationships (SAR) to design molecules with specific, predetermined properties. researchgate.net

One promising direction is the design of novel fluorophores. The indolizine nucleus is known to exhibit interesting photophysical properties, and by systematically modifying the substituents on the indolizine ring, it is possible to tune the emission wavelength and quantum yield. nih.govnih.gov For instance, the rational design of pyrido[3,2-b]indolizine has led to the development of a tunable fluorescent scaffold for fluorogenic bioimaging. nih.govnih.gov This work has demonstrated the potential to create novel organic fluorophores that absorb light in the visible region and have tunable emission wavelengths covering a wide blue-to-red color range. nih.govnih.gov

Another important area is the design of new therapeutic agents. The indolizine scaffold is a common feature in many biologically active compounds. derpharmachemica.com By incorporating the this compound moiety into larger, more complex molecules, it may be possible to develop new drug candidates with improved efficacy and selectivity. researchgate.netmdpi.com The design of such molecules can be guided by molecular docking studies to predict their binding affinity to specific biological targets.

The future of this compound research will undoubtedly involve a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and biological evaluation to unlock the full potential of this versatile heterocyclic scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.